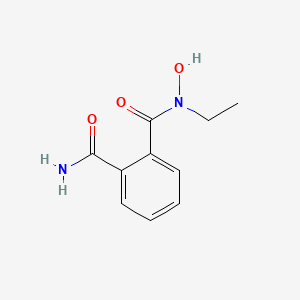

N-Ethyl-N-hydroxyphthalamide

Description

Structure

3D Structure

Properties

CAS No. |

916792-05-7 |

|---|---|

Molecular Formula |

C10H12N2O3 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-N-ethyl-2-N-hydroxybenzene-1,2-dicarboxamide |

InChI |

InChI=1S/C10H12N2O3/c1-2-12(15)10(14)8-6-4-3-5-7(8)9(11)13/h3-6,15H,2H2,1H3,(H2,11,13) |

InChI Key |

ASNRHVVRDOBFAH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C(=O)C1=CC=CC=C1C(=O)N)O |

Origin of Product |

United States |

Synthetic Methodologies for N Ethyl N Hydroxyphthalamide and Analogous N Alkyl N Hydroxyphthalimides

N-Hydroxyphthalimide (Precursor)

N-hydroxyphthalimide (NHPI) is the key starting material for the synthesis of N-ethoxyphthalimide. Its characterization is crucial for confirming purity before its use in subsequent reactions.

FTIR Spectroscopy: The infrared spectrum of NHPI shows characteristic absorption bands. A broad band corresponding to the N-OH group's stretching vibration (νOH) is typically observed. niscpr.res.in Intense bands for the carbonyl groups (νC=O) of the imide structure are also prominent. niscpr.res.in

NMR Spectroscopy: In ¹H NMR spectroscopy using a solvent like DMSO-d₆, the aromatic protons of the phthalimide (B116566) ring appear as a multiplet in the aromatic region. oregonstate.edu A key feature is the signal for the hydroxyl proton (N-OH), which is typically a broad singlet. oregonstate.edu In ¹³C NMR, signals for the carbonyl carbons and the aromatic carbons can be identified. oregonstate.edu

Mass Spectrometry: The mass spectrum of NHPI shows a molecular ion peak [M]⁺ corresponding to its molecular weight (163.13 g/mol ). researchgate.net

| Technique | Observed Features | Reference |

|---|---|---|

| FTIR (cm⁻¹) | ~3398 (broad, N-OH stretch), ~1720 (strong, C=O stretch) | niscpr.res.in |

| ¹H NMR (DMSO-d₆, δ ppm) | ~11.0 (s, 1H, N-OH), ~8.1-7.8 (m, 4H, Ar-H) | oregonstate.edu |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~162.4 (C=O), ~137.2, ~128.8, ~125.2 (Ar-C) | oregonstate.edu |

| Mass Spectrometry (m/z) | 163 [M]⁺, 104, 76 (major fragments) | researchgate.net |

N-Ethyl-N-hydroxyphthalamide (N-Ethoxyphthalimide)

The successful synthesis of N-ethoxyphthalimide is confirmed by spectroscopic analysis, which shows the incorporation of the ethyl group and the corresponding loss of the hydroxyl proton.

FTIR Spectroscopy: The most significant change in the FTIR spectrum upon formation of N-ethoxyphthalimide is the disappearance of the broad N-OH stretching band. asianpubs.org Concurrently, new bands appear which are characteristic of the ethoxy group. These include C-H stretching vibrations from the ethyl group's CH₂ and CH₃ below 3000 cm⁻¹, and a distinct C-O stretching band. asianpubs.orgchemmethod.com The strong carbonyl (C=O) absorptions of the phthalimide ring remain a prominent feature. chemmethod.comresearchgate.net

NMR Spectroscopy: ¹H NMR spectroscopy is a definitive tool for confirming the structure. The spectrum shows signals for the ethyl group, typically a quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃), alongside the multiplet for the aromatic protons of the phthalimide ring. asianpubs.orgresearchgate.net The disappearance of the acidic N-OH proton signal from the precursor spectrum is a key indicator of a successful reaction. ijskit.org In ¹³C NMR, two new signals appear in the aliphatic region corresponding to the carbons of the ethyl group, in addition to the signals for the phthalimide structure. oregonstate.educhemicalbook.com

Mass Spectrometry: The mass spectrum provides the molecular weight of the product. N-ethoxyphthalimide has a molecular weight of 191.18 g/mol , and its mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 191. Fragmentation patterns would involve the loss of parts of the ethoxy group or cleavage of the phthalimide ring structure. researchgate.net

| Technique | Expected Features | Reference |

|---|---|---|

| FTIR (cm⁻¹) | ~2980-2850 (aliphatic C-H stretch), ~1780 & ~1730 (C=O stretch), ~1380 (N-O stretch), ~1080 (C-O stretch), Absence of broad N-OH band. | researchgate.netijskit.org |

| ¹H NMR (CDCl₃, δ ppm) | ~7.8 (m, 4H, Ar-H), ~4.4 (q, 2H, O-CH₂), ~1.5 (t, 3H, CH₃) | asianpubs.orgresearchgate.net |

| ¹³C NMR (CDCl₃, δ ppm) | ~164 (C=O), ~134, ~129, ~123 (Ar-C), ~70 (O-CH₂), ~14 (CH₃) | oregonstate.educhemicalbook.com |

| Mass Spectrometry (m/z) | 191 [M]⁺ | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of N Ethyl N Hydroxyphthalamide Derivatives

Radical Generation from N-Hydroxyphthalimide Systems

The generation of the phthalimide (B116566) N-oxyl (PINO) radical from N-hydroxyphthalimide (NHPI) precursors is the critical initiation step for a multitude of radical-mediated reactions. This transformation can be achieved through several distinct mechanistic pathways, including oxidation, concerted proton-electron transfer, and reductive fragmentation of ester derivatives.

Mechanisms of Phthalimide N-Oxyl (PINO) Radical Formation

The formation of the PINO radical is a versatile process that can be initiated under various conditions. One primary method involves the direct oxidation of the N-hydroxy group. This can be accomplished using co-catalysts such as lead tetraacetate or cerium(IV) ammonium (B1175870) nitrate. researchgate.net In the context of biomimetic systems, nonheme iron(IV)-oxo complexes can also efficiently oxidize NHPI to generate the PINO radical. acs.orgnih.gov

Electrochemical methods offer another powerful strategy for PINO generation. acs.orgnih.gov Anodic oxidation of NHPI provides a clean and controlled way to produce the radical. nih.gov Mechanistic studies combining voltammetry, bulk electrolysis, and computational analysis have revealed that in the presence of a base, the electrochemical formation of PINO from NHPI proceeds through a multiple-site concerted proton-electron transfer (MS-CPET) pathway. acs.orgacs.org

Furthermore, N-(acyloxy)phthalimide esters, which are stable and easily prepared derivatives, serve as effective radical precursors through a reductive fragmentation process. nih.govacs.org This fragmentation is typically initiated by a single electron transfer (SET) event, which can be triggered under thermal, photochemical, or electrochemical conditions. nih.govacs.org Upon reduction, a radical anion intermediate is formed, which then undergoes N–O bond homolysis and decarboxylation to release a target radical, along with the phthalimidyl anion and carbon dioxide. nih.gov Photoredox catalysis, in particular, has expanded the utility of these esters by enabling their activation under mild, visible-light-mediated conditions. nih.gov

Influence of N-Alkyl Substituents on Radical Stability and Reactivity

The stability and reactivity of radical species are significantly influenced by the nature of their substituents. nih.gov For radicals centered on or adjacent to a nitrogen atom, such as derivatives of the PINO radical system, the electronic and steric properties of the N-substituent play a crucial role. While the high reactivity of the parent PINO radical is largely attributed to the effects of the two carbonyl groups, the introduction of an N-alkyl group, such as the ethyl group in N-Ethyl-N-hydroxyphthalamide, modulates these properties. nih.gov

The stability of alkyl radicals generally follows the order: tertiary > secondary > primary. This trend is explained by the stabilizing effects of hyperconjugation, where electron density from adjacent C-H or C-C σ-bonds overlaps with the half-filled p-orbital of the radical center. An N-ethyl group, being a primary alkyl substituent, provides a degree of electronic stabilization through this effect. The incorporation of polar substituents can also markedly influence radical stability by tuning charge distribution through inductive and conjugative effects. nih.gov Specifically, electron-donating groups can help to stabilize electron-deficient radical centers. nih.gov Therefore, the N-ethyl group in an N-Ethyl-PINO type radical would be expected to confer slightly greater stability compared to an N-methyl or unsubstituted analog, thereby influencing its reactivity in subsequent chemical transformations.

Hydrogen Atom Transfer (HAT) Pathways Involving N-Hydroxyphthalimide Analogues

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where the PINO radical demonstrates significant utility. It acts as a powerful catalytic agent, capable of abstracting hydrogen atoms from a wide range of organic substrates.

Intermolecular Hydrogen Atom Abstraction Processes

The PINO radical is a potent catalyst for HAT reactions and is capable of abstracting hydrogen atoms from various substrates. acs.orgwikipedia.org The bond dissociation energy of the O-H bond in N-hydroxyphthalimide is approximately 88–90 kcal/mol, making the resulting PINO radical a strong hydrogen atom abstractor. wikipedia.org This reactivity is harnessed in the oxidation of hydrocarbons, where PINO abstracts a hydrogen atom from the substrate, which is the rate-determining step, and is subsequently regenerated in its reduced N-hydroxy form by a terminal oxidant. acs.orgnih.gov

Kinetic studies have provided significant insight into these intermolecular HAT processes. For instance, the reaction of PINO with substituted toluenes, benzaldehydes, and benzyl (B1604629) alcohols has been investigated, revealing significant kinetic isotope effects (kH/kD values as high as 27.5 for benzaldehyde), which is a hallmark of a HAT mechanism. These reactions are sensitive to the electronic nature of the substituents on the substrate, as shown by Hammett analysis. nih.gov The reaction of PINO with N,N-dimethylanilines, however, proceeds via a two-step mechanism involving an initial electron transfer followed by a proton transfer, rather than a direct HAT. nih.gov

| Substrate | Rate Constant (kH / M⁻¹s⁻¹) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| p-Xylene | Not Specified | 25.0 |

| Toluene (B28343) | Not Specified | 27.1 |

| Benzaldehyde | Not Specified | 27.5 |

| Benzyl alcohol | Not Specified | 16.9 |

Data sourced from kinetic studies of PINO radical reactions in acetic acid. nih.gov

Intramolecular Hydrogen Atom Transfer Mechanisms

Intramolecular Hydrogen Atom Transfer (HAT) is a well-established mechanistic pathway in radical chemistry, often proceeding through a six-membered cyclic transition state (a 1,5-HAT). This process is particularly relevant for flexible alkyl chains where a radical center can readily come into proximity with a C-H bond at the 5-position. youtube.com

While intermolecular HAT is the most prominently discussed pathway for PINO radical reactivity, intramolecular HAT remains a plausible, albeit less documented, reaction channel for specific N-hydroxyphthalimide derivatives. researchgate.netacs.org For a derivative of this compound containing a suitable side chain, an intramolecular HAT could occur if the geometry allows for the favorable alignment of the PINO radical with a hydrogen atom elsewhere in the molecule. Such a process could be involved in complex rearrangement or cyclization reactions. Theoretical studies on related systems, like the β-hydroxyethylperoxy radical, demonstrate that intramolecular 1,5-hydrogen shifts can be kinetically significant. researchgate.net However, for the parent N-hydroxyphthalimide system, intermolecular reactions are generally favored and more widely exploited synthetically. nih.gov

Single Electron Transfer (SET) Processes in N-Hydroxyphthalimide Mediated Transformations

Single Electron Transfer (SET) represents a crucial activation mechanism for N-hydroxyphthalimide derivatives, particularly N-(acyloxy)phthalimides, initiating a cascade of radical reactions. nih.govacs.org This process can be induced through photochemical, electrochemical, or thermal means and is fundamental to forging new carbon-carbon and carbon-heteroatom bonds. acs.org

Under photochemical conditions, an excited photocatalyst can engage in SET with the NHPI ester. nih.gov In a reductive quenching cycle, the photocatalyst is first reduced by a sacrificial electron donor, generating a more potent reductant that, in turn, reduces the NHPI ester. nih.gov This one-electron reduction forms a radical anion with a significantly weakened N-O bond, which readily fragments to generate a carbon-centered radical after decarboxylation. nih.gov

Alternatively, a two-step mechanism involving an initial SET from the substrate to the PINO radical can occur, which is distinct from a direct HAT pathway. nih.gov This has been observed in the reaction of PINO with N,N-dimethylanilines. A reversible electron transfer from the aniline (B41778) to PINO yields an anilinium radical cation and the phthalimide anion. This is followed by a proton transfer from the anilinium radical cation to a base, producing an α-amino carbon radical. nih.gov Kinetic analysis of these reactions fits well with the Marcus equation for electron transfer, and a significant reorganization energy for the PINO/PINO⁻ self-exchange reaction has been calculated, supporting the SET mechanism. nih.govacs.org

Exploration of this compound in Complex Radical Cascade Reactions

This compound, a member of the N-alkoxyphthalimide family, serves as a versatile precursor for the generation of ethoxy radicals under mild conditions. These highly reactive intermediates can initiate a variety of complex radical cascade reactions, enabling the construction of intricate molecular architectures from simple starting materials. The exploration of N-alkoxyphthalimides, and by extension this compound, in such transformations has become a significant area of interest in modern organic synthesis.

The general mechanism for the involvement of N-alkoxyphthalimides in radical reactions commences with the homolytic cleavage of the N−O bond. This cleavage can be induced by various methods, including photoredox catalysis, thermal initiation, or transition-metal catalysis, to generate the corresponding alkoxy radical and a phthalimidyl radical. The alkoxy radical, in this case, the ethoxy radical, is the key species that propagates the cascade.

Recent research has demonstrated the utility of N-alkoxyphthalimides in a range of radical cascade reactions. These processes often involve a sequence of events, such as hydrogen atom transfer (HAT), radical addition to unsaturated systems, and cyclization, to afford structurally diverse products.

A notable application of this methodology is the 1,2-hydrogen atom transfer (1,2-HAT) of alkoxyl radicals. This process allows for the functionalization of α-C(sp³)–H bonds. For instance, α-carbonyl, α-cyano, and benzylic N-alkoxyphthalimides can undergo α-C(sp³)–H bond allylation. Mechanistic studies, including electron paramagnetic resonance (EPR) and density functional theory (DFT) calculations, have confirmed the 1,2-HAT reactivity of the generated alkoxyl radicals. The use of protic solvents has been shown to lower the activation energy for this step, thereby facilitating the reaction.

The following table summarizes representative examples of radical cascade reactions initiated by N-alkoxyphthalimide derivatives, which are analogous to the expected reactivity of this compound.

| Entry | Substrate Type | Reaction Conditions | Cascade Process | Product Type |

| 1 | α-Carbonyl N-alkoxyphthalimide | Visible light, Photoredox catalyst | Alkoxy radical generation -> 1,2-HAT -> Allylation | α-Allylated carbonyl compound |

| 2 | Benzylic N-alkoxyphthalimide | Visible light, Photoredox catalyst | Alkoxy radical generation -> 1,2-HAT -> Allylation | α-Allylated benzylic compound |

| 3 | Olefinic N-alkoxyphthalimide | Bu₃SnH, AIBN | Alkoxy radical generation -> Radical cyclization | Substituted tetrahydrofuran |

| 4 | α-Imino-oxy acids | Silver catalyst | Alkoxy radical generation -> Intramolecular radical relay cyclization | Fused tetralone derivatives |

These examples highlight the synthetic potential of employing N-alkoxyphthalimides in the construction of complex cyclic and acyclic systems through radical cascade pathways. The choice of initiator and reaction conditions plays a crucial role in directing the reactivity of the initially formed alkoxy radical towards the desired transformation.

Further mechanistic investigations have focused on the polarity effects in radical-mediated intermolecular alkene aminoallylation, providing deeper insights into controlling the selectivity of these cascade reactions. The ability to generate highly electrophilic alkoxy radicals from bench-stable N-alkoxyphthalimides under mild, metal-free conditions offers a promising strategy for the synthesis of complex molecules.

Computational and Theoretical Insights into N Ethyl N Hydroxyphthalamide and N Hydroxyphthalimide Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of chemical reactions involving N-hydroxyphthalimide and its analogues. By calculating the electronic structure of molecules, DFT allows for the exploration of potential energy surfaces, providing critical information about the feasibility and pathways of reactions.

Elucidation of Transition States and Reaction Energetics

Computational studies, primarily using DFT, have been instrumental in mapping the reaction pathways of processes catalyzed by N-hydroxyphthalimide. A notable example is the aerobic oxidative cleavage of alkenes. Theoretical calculations have demonstrated that the reaction likely proceeds through the formation of alkoxyl radicals, rather than a mechanism involving a dioxetane ring formation. acs.org The calculated energy barriers for the formation of the dioxetane derivatives were found to be significantly high (over 50 kcal mol⁻¹), whereas the barriers for the formation of alkoxyl radicals were much lower, around 13 kcal mol⁻¹. acs.org This suggests the radical-mediated pathway is kinetically more favorable.

These studies identify and characterize the transition state structures, which are the highest energy points along the reaction coordinate. The energy of these transition states determines the activation energy of the reaction, a key factor in its rate. For instance, in the DFT study of photoinduced borylation involving aryl N-hydroxyphthalimide esters, the electronic energy of the elementary reaction steps, including the activation energies, were calculated to elucidate the mechanism. researchgate.net Such calculations are crucial for understanding how the structure of the N-hydroxyphthalimide derivative influences its reactivity.

Furthermore, computational investigations have explored the stereoselectivities of reactions, such as the N-heterocyclic carbene (NHC)-catalyzed [2+2] cycloaddition between ketenes and benzaldehydes. rsc.org By calculating the energies of the different possible transition states leading to various stereoisomers, researchers can predict the most likely product, providing insights into the factors controlling the stereochemical outcome of the reaction.

Computational Verification of Proposed Catalytic Cycles

DFT calculations are not only used to study individual reaction steps but also to verify entire proposed catalytic cycles. In many reactions involving N-hydroxyphthalimide esters, the formation of an electron-donor-acceptor (EDA) complex is a key step. beilstein-journals.org Computational modeling can confirm the formation of such complexes and elucidate their role in the catalytic cycle. For example, in the hydroalkylation of NHPI esters, the proposed mechanism involves the formation of an EDA complex with a Hantzsch ester, which upon photoexcitation, initiates the radical cascade. nih.gov

In the context of N-heterocyclic carbene (NHC) catalysis, DFT has been used to delineate the multi-step mechanism of the decarboxylative coupling of NHPI esters with aldehydes. beilstein-journals.orgnih.gov These calculations can trace the transformation of the initial reactants through various intermediates, such as the Breslow intermediate, to the final products, confirming the viability of the proposed catalytic pathway. beilstein-journals.orgnih.gov Similarly, for the difunctionalization of styrenes, computational studies have supported a proposed catalytic cycle involving a photoactive charge-transfer complex formed between an NHPI ester and cesium carbonate. nih.gov

Quantum Chemical Calculations for Radical Properties of N-Hydroxyphthalimide Derivatives

The catalytic activity of N-hydroxyphthalimide and its derivatives is intrinsically linked to the formation of the phthalimido-N-oxyl (PINO) radical. Quantum chemical calculations have been essential in characterizing the properties of this and related radicals.

Bond Dissociation Enthalpy (BDE) Assessments

The bond dissociation enthalpy (BDE) of the O-H bond in N-hydroxyphthalimide is a critical parameter that dictates the ease of formation of the PINO radical and, consequently, the compound's catalytic efficacy. The BDE is defined as the standard enthalpy change for the homolytic cleavage of a bond. youtube.com Various computational methods have been employed to calculate this value.

The calculated BDE for the O-H bond in N-hydroxyphthalimide is generally in the range of 88–90 kcal/mol, although the exact value can depend on the computational method and the solvent model used. This value is crucial as it indicates the energy required to generate the active PINO radical.

Table 1: Calculated Bond Dissociation Enthalpies (BDEs)

| Bond | Compound | Calculated BDE (kJ/mol) |

|---|---|---|

| H-H | Hydrogen | 436.0 doubtnut.com |

| N≡N | Nitrogen | 941.8 doubtnut.com |

This table provides reference BDE values for common bonds to contextualize the reactivity of the N-O-H group in N-hydroxyphthalamide derivatives.

Analysis of Spin Density Distribution and Radical Stability

Once the PINO radical is formed, its stability and reactivity are of paramount importance. Quantum chemical calculations can provide insights into these properties by analyzing the spin density distribution. researchgate.netresearchgate.net Spin density is a measure of the localization of the unpaired electron in a radical species. researchgate.netresearchgate.net

In the PINO radical, the spin density is primarily localized on the nitrogen and oxygen atoms of the N-O group. This delocalization contributes to the stability of the radical. The more delocalized the spin density, the more stable the radical, which in turn influences its reactivity in subsequent reaction steps. researchgate.net Unrestricted Hartree-Fock (UHF) and DFT methods are commonly used to calculate spin density distributions. scirp.org These calculations help in understanding how substituents on the phthalimide (B116566) ring might affect the stability and reactivity of the corresponding radical.

Advanced Computational Modeling for Predicting Reactivity and Selectivity of N-Ethyl-N-hydroxyphthalamide

While direct computational studies specifically targeting this compound are not extensively reported, the principles and methodologies applied to N-hydroxyphthalimide are largely transferable. Advanced computational models can be employed to predict the reactivity and selectivity of this compound by considering the electronic and steric effects of the ethyl group.

Computational chemistry techniques can be used to build predictive models for chemical reactivity. By calculating a range of molecular descriptors, such as orbital energies (HOMO and LUMO), electrostatic potentials, and various reactivity indices derived from Conceptual DFT, it is possible to forecast how this compound will behave in different chemical environments. These models can guide the rational design of new catalysts and reactions by predicting which substrates are likely to be reactive and what products will be formed.

For instance, by systematically varying the substrates in a computationally modeled reaction with this compound, one could predict the selectivity (e.g., chemoselectivity, regioselectivity, stereoselectivity) of the transformation. These predictive capabilities are invaluable for optimizing reaction conditions and for the discovery of new synthetic methodologies.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of molecules, providing insights into their conformational flexibility, solvent interactions, and the intricate dance of intermolecular forces that govern their reactivity and aggregation. While specific MD studies on this compound are not extensively documented in publicly available literature, a wealth of computational research on the parent compound, N-Hydroxyphthalimide (NHPI), and other N-substituted phthalimides provides a robust framework for understanding its probable behavior.

Molecular dynamics simulations of N-substituted phthalimide derivatives have been instrumental in elucidating their interactions with biological targets. nih.gov For instance, simulations have been used to assess the stability and dynamic properties of phthalimide-based compounds complexed with proteins, such as in the context of developing inhibitors for SARS-CoV-2. nih.gov These studies typically analyze parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to understand the stability of the ligand-protein complex over time. nih.gov

The introduction of an ethyl group at the nitrogen atom of the N-hydroxyphthalamide scaffold is anticipated to influence its intermolecular interaction profile significantly. The ethyl group, being a non-polar, flexible alkyl chain, will likely alter the molecule's solubility, steric hindrance, and the nature of its non-covalent interactions compared to the parent N-Hydroxyphthalimide.

Key Intermolecular Interactions:

The primary intermolecular interactions governing the behavior of this compound and N-Hydroxyphthalimide in various environments include:

Hydrogen Bonding: The hydroxyl group (-OH) on the nitrogen atom is a potent hydrogen bond donor, while the carbonyl oxygens of the phthalimide ring act as hydrogen bond acceptors. In N-Hydroxyphthalimide, these interactions are pivotal in its crystal packing and its interactions with polar solvents and biological molecules. wikipedia.org The presence of the ethyl group in this compound does not remove these key functional groups, suggesting that hydrogen bonding will remain a dominant intermolecular force. However, the steric bulk of the ethyl group may influence the accessibility of the hydroxyl group for hydrogen bonding.

Van der Waals Forces: These non-specific attractive or repulsive forces are present between all molecules. The ethyl group in this compound will increase the surface area of the molecule compared to N-Hydroxyphthalimide, leading to stronger van der Waals interactions.

Inference from Related Compounds:

Computational studies on other N-substituted phthalimides have shown that the nature of the substituent on the nitrogen atom can significantly modulate the compound's properties and interactions. For example, N-alkylation is a common strategy to modify the physicochemical properties of phthalimides, often leading to changes in solubility and biological activity. organic-chemistry.org Research on N-phenyl phthalimide derivatives has demonstrated how substitutions on the phenyl ring can fine-tune their inhibitory activities against biological targets through varied electronic and steric effects.

The table below summarizes the key intermolecular interactions and the anticipated influence of the ethyl group based on the analysis of N-Hydroxyphthalimide and related N-substituted phthalimides.

| Interaction Type | N-Hydroxyphthalimide | This compound (Inferred) | Key References |

| Hydrogen Bonding | Strong O-H···O and N-H···O interactions are possible, dictating crystal structure and solvent interactions. | The hydroxyl group remains a key hydrogen bond donor. The ethyl group may introduce some steric hindrance, potentially affecting the geometry and strength of these bonds. | wikipedia.org |

| π-π Stacking | The aromatic phthalimide ring facilitates significant π-π stacking interactions, important for crystal packing and receptor binding. | π-π stacking of the phthalimide core is expected to persist. The conformational flexibility of the ethyl group could influence the packing arrangement. | mdpi.com |

| Van der Waals Forces | Present due to the overall molecular structure. | Increased surface area due to the ethyl group will lead to enhanced van der Waals forces compared to the parent compound. |

In the absence of direct molecular dynamics simulation data for this compound, the insights gleaned from its parent compound and other N-substituted analogs provide a strong foundation for predicting its behavior. Future computational studies focusing specifically on this compound would be invaluable for validating these inferences and providing a more detailed understanding of its dynamic properties and intermolecular interactions.

Future Research Directions and Emerging Areas in N Ethyl N Hydroxyphthalamide Chemistry

Development of Novel N-Alkyl-N-hydroxyphthalimide Scaffolds for Enhanced Reactivity and Selectivity

A primary focus of future research will be the rational design and synthesis of novel N-Alkyl-N-hydroxyphthalimide scaffolds. The goal is to fine-tune the electronic and steric properties of the phthalimide (B116566) core to achieve superior reactivity and selectivity in chemical transformations. By strategically modifying the aromatic ring of the N-hydroxyphthalimide moiety, it is possible to modulate the reduction potential of the corresponding redox-active esters, which in turn influences their reactivity in processes like decarboxylative cross-coupling reactions.

For instance, the introduction of electron-withdrawing or electron-donating groups onto the phthalimide ring can alter the stability and reactivity of the crucial phthalimide N-oxyl (PINO) radical intermediate. This modulation can lead to catalysts that are more efficient in hydrogen atom transfer (HAT) reactions, a key step in many NHPI-mediated oxidations. Research has shown that modifications to the NHPI structure can significantly impact its catalytic ability in C-H functionalization reactions. acs.org

Future work in this area will likely involve a synergistic approach combining computational studies, such as density functional theory (DFT) calculations, with experimental synthesis and kinetic analysis. This will enable a more predictable and targeted design of next-generation N-Alkyl-N-hydroxyphthalimide scaffolds with tailored reactivity profiles for specific applications.

Integration of N-Ethyl-N-hydroxyphthalamide Chemistry into Flow Processes and Automated Synthesis

The integration of this compound chemistry into continuous flow reactors and automated synthesis platforms represents a significant leap towards making these reactions more efficient, scalable, and safer. Flow chemistry offers numerous advantages over traditional batch processes, including superior control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates. mdpi.comeurekaselect.compolimi.it

Photochemical reactions involving N-hydroxyphthalimide esters are particularly well-suited for flow chemistry. acs.orgresearchgate.netresearchgate.net The narrow channels of microreactors allow for uniform irradiation of the reaction mixture, overcoming the limitations of light penetration in larger batch reactors. mdpi.com This leads to significantly accelerated reaction times and minimized byproduct formation. Researchers have already demonstrated the successful scaling of photocatalytic reactions from milligram to multi-kilogram scale by transitioning from batch to flow. acs.orgresearchgate.net Future efforts will focus on adapting a wider range of this compound-mediated reactions, including oxidations and radical couplings, to continuous flow setups.

Moreover, the combination of flow chemistry with electrochemistry presents another promising frontier. Electrochemically-driven transformations using N-hydroxyphthalimide as a mediator can be performed under mild conditions and offer a high degree of control over the reaction. nih.gov An operationally simple continuous-flow version of an electrochemically driven, nickel-catalyzed reductive coupling of N-hydroxyphthalimide esters with aryl halides has been reported, highlighting the potential for robust and scalable synthesis. polimi.it

The development of automated synthesis platforms that incorporate this compound chemistry will enable high-throughput experimentation for reaction optimization and library synthesis. These automated systems can rapidly screen different catalysts, substrates, and reaction conditions, accelerating the discovery of new synthetic methods.

Expansion of Substrate Scope and Exploration of Undiscovered Reaction Pathways

A key area of future research will be the expansion of the substrate scope for reactions utilizing this compound and its derivatives. While N-hydroxyphthalimide esters are well-established as effective precursors for alkyl radicals in decarboxylative coupling reactions, there is still considerable room to broaden the range of compatible functional groups and substrate classes. mdpi.comnih.govwikipedia.org

Recent studies have demonstrated the use of N-hydroxyphthalimide (NHP) esters in metal-free decarboxylative alkylation reactions, showcasing good functional group compatibility and a broad substrate scope that includes both alkyl and aryl carboxylic acid derivatives. nih.gov Further research will aim to include more complex and sensitive substrates, such as those found in natural products and pharmaceuticals. For instance, the amination and alkenylation of the C(sp³)–H bond at the N-α position of secondary benzamides have been achieved using N-hydroxyphthalimide (NHPI) imidate esters, significantly extending the applicability of this chemistry. polimi.it

Beyond expanding the substrate scope of known reactions, there is a vast potential for discovering entirely new reaction pathways enabled by this compound. The generation of alkyl and phthalimide nitrogen radicals from N-hydroxyphthalimide esters under photoinduced conditions opens up avenues for novel transformations. researchgate.net For example, N-hydroxyphthalimide (NHPI) imidate esters have been utilized as amidyl radical precursors in the visible light-photocatalyzed C–H amidation of heteroarenes for the first time. nih.gov

Future investigations will likely focus on uncovering novel catalytic cycles and reaction cascades. This could involve the synergistic use of this compound with other catalytic systems, such as transition metal catalysts or organocatalysts, to achieve unprecedented transformations. The exploration of different activation modes, including photochemical, electrochemical, and thermal methods, will also be crucial in unlocking new reactivity patterns. mdpi.comnih.govwikipedia.org

Recent research has identified two distinct pathways for N-hydroxyphthalimide (NHPI)-mediated electrocatalytic oxidation, leading to either oxygenated or non-oxygenated products. nih.gov By controlling the concentration of the phthalimido-N-oxyl (PINO) radical, selective synthesis of different products can be achieved. This level of control opens the door to more sophisticated and selective C-H functionalization reactions.

| Reaction Type | Substrate Class | Key Features |

| Decarboxylative Alkylation | Alkyl and Aryl Carboxylic Acid Derivatives | Metal-free, good functional group tolerance. nih.gov |

| C(sp³)–H Amination/Alkenylation | Secondary N-Alkylamides | Dual photoredox and hydrogen atom transfer catalysis. polimi.it |

| C-H Amidation | Heteroarenes | Visible-light photocatalysis, use of NHPI imidate esters as amidyl radical precursors. nih.gov |

| Electrocatalytic Oxidation | Phenylacetate Derivatives | Selective formation of oxygenated or non-oxygenated products by controlling PINO concentration. nih.gov |

Sustainable and Environmentally Benign Synthetic and Catalytic Applications Utilizing N-Hydroxyphthalimide Systems

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and N-hydroxyphthalimide (NHPI) systems are well-positioned to contribute to this paradigm shift. Future research will heavily focus on developing more sustainable and environmentally benign applications of this compound and related compounds.

A major thrust in this area is the use of molecular oxygen, a green and abundant oxidant, in NHPI-catalyzed aerobic oxidations. nih.gov These reactions often proceed under mild conditions and can replace traditional oxidation methods that rely on stoichiometric and often toxic oxidants. researchgate.net The development of metal-free catalytic processes is particularly desirable to avoid contamination of the final products with metal ions. wikipedia.org For example, the aerobic oxidation of toluene (B28343) to valuable oxygenates has been achieved using NHPI as a catalyst without the need for metal co-catalysts. wikipedia.org

The choice of solvent is another critical factor in the environmental footprint of a chemical process. Research is underway to utilize greener solvents or even conduct reactions under solvent-free conditions. acs.org The use of ionic liquids as a reaction medium for NHPI-catalyzed aerobic oxidations has shown promise, with improved performance compared to conventional organic solvents in some cases. acs.org

Immobilizing the N-hydroxyphthalimide catalyst on a solid support is a key strategy for enhancing its sustainability. researchgate.net Heterogeneous catalysts can be easily separated from the reaction mixture and recycled, reducing waste and catalyst consumption. acs.org Various supports, including metal-organic frameworks (MOFs), polymers, and carbon-based materials, have been explored for anchoring NHPI. acs.orgresearchgate.netmdpi.commdpi.com For instance, NHPI immobilized on hierarchically porous hydrothermal carbon microspheres has been shown to be a green and recyclable catalyst for the selective aerobic oxidation of alcohols. mdpi.comusda.gov

Furthermore, the application of NHPI-mediated reactions to the conversion of biomass into valuable chemicals and fuels is a burgeoning area of research. rsc.org Photocatalytic transformations of biomass-derived compounds, such as fatty acids, using N-hydroxyphthalimide esters can provide a renewable route to important chemical feedstocks. rsc.org The selective oxidation of cellulose, mediated by NHPI under metal-free conditions, has also been demonstrated, opening up new possibilities for biomass valorization.

| Sustainability Approach | Example Application | Key Benefit |

| Use of Green Oxidants | Aerobic oxidation of toluene using O₂ and NHPI catalyst. wikipedia.org | Avoids toxic, stoichiometric oxidants. |

| Greener Solvents/Solvent-Free | NHPI-catalyzed oxidations in ionic liquids or under neat conditions. acs.orgacs.org | Reduces use of volatile organic compounds. |

| Catalyst Immobilization | NHPI supported on hydrothermal carbon microspheres for alcohol oxidation. mdpi.comusda.gov | Enables catalyst recycling and reduces waste. |

| Biomass Valorization | Photocatalytic conversion of fatty acids using NHPI esters. rsc.org | Provides a renewable route to chemicals. |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing N-Ethyl-N-hydroxyphthalamide in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting phthalic anhydride derivatives with ethylamine under controlled pH and temperature. Characterization should include:

- Spectroscopic Analysis : Use -NMR and -NMR to confirm the ethyl and hydroxyl substituents.

- Chromatographic Purity : HPLC with UV detection (λ = 254 nm) to assess purity.

- Elemental Analysis : Validate empirical formula consistency.

- Safety Protocols : Follow GHS guidelines for handling flammable liquids and irritants (e.g., wear nitrile gloves, use fume hoods) .

Q. How should researchers mitigate risks when handling this compound in experimental workflows?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles.

- Ventilation : Conduct experiments in fume hoods to avoid inhalation of vapors.

- Waste Disposal : Segregate waste into halogenated solvent containers and coordinate with certified hazardous waste disposal services.

- Emergency Protocols : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Q. What analytical techniques are critical for assessing the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose samples to elevated temperatures (40°C, 75% RH) and monitor degradation via:

- Mass Spectrometry (MS) : Detect decomposition products.

- Thermogravimetric Analysis (TGA) : Assess thermal stability.

- Long-Term Storage : Store in amber glass vials at -20°C under nitrogen atmosphere to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic environments?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under identical conditions (solvent, temperature, catalyst).

- Isolation of Intermediates : Use stopped-flow NMR or cryogenic trapping to identify transient species.

- Computational Modeling : Apply DFT calculations to predict reaction pathways and compare with empirical data.

- Meta-Analysis : Systematically review literature to identify methodological variances (e.g., solvent polarity, pH adjustments) .

Q. What experimental designs are optimal for studying the biological interactions of this compound in in vitro models?

- Methodological Answer :

- Dose-Response Curves : Test concentrations from 1 µM to 100 µM in cell cultures (e.g., HEK293 or HeLa).

- Control Groups : Include vehicle (DMSO) and positive controls (e.g., known enzyme inhibitors).

- Endpoint Assays : Use fluorometric or colorimetric assays (e.g., MTT for cytotoxicity, ELISA for protein binding).

- Data Validation : Triplicate runs with statistical analysis (ANOVA, p < 0.05) to confirm reproducibility .

Q. How can researchers address challenges in quantifying trace impurities in this compound batches?

- Methodological Answer :

- High-Resolution LC-MS/MS : Employ a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities.

- Limit of Detection (LOD) : Calibrate using spiked samples with known impurity standards.

- Batch Comparison : Use principal component analysis (PCA) to identify outlier batches.

- Method Validation : Follow ICH Q2(R1) guidelines for precision, accuracy, and linearity .

Methodological Best Practices

- Data Management : Use FAIR-compliant platforms (e.g., Chemotion ELN) for structured data storage and metadata tagging .

- Statistical Rigor : Consult statisticians during experimental design to power studies appropriately and select non-parametric tests for non-normal distributions .

- Ethical Compliance : Document safety protocols and ethical reviews (e.g., institutional biosafety committees) for studies involving biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.